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Abstract

ELR-510444 is a novel, orally available small molecule that has demonstrated significant
potential as an anticancer agent. It functions as a potent microtubule disruptor and an inhibitor
of the hypoxia-inducible factor 1-alpha (HIF-1a), positioning it as a promising candidate for
cancer therapy, particularly in the context of renal cell carcinoma and other solid tumors. This
technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of
action, and key experimental data related to ELR-510444. Detailed experimental protocols and
visual representations of its signaling pathways are included to facilitate further research and
development.

Introduction

The discovery of ELR-510444, chemically identified as N-[5-(5-cyano-2-thienyl)-2-
methylphenyl]-4-methyl-benzenesulfonamide, emerged from research efforts to identify novel
compounds with potent antitumor activities. It is distinguished by its dual mechanism of action:
the disruption of microtubule dynamics and the inhibition of HIF-1a.[1][2] This dual activity
allows ELR-510444 to target two critical pathways involved in cancer cell proliferation, survival,
and angiogenesis.

Chemical Structure and Properties:
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Property Value
N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-

UPAC Name méthy(/l-b;/nzenesuIfor?/a)mide e

CAS Number 1233948-35-0[3]

Molecular Formula C19H16N202S2[3]

Molecular Weight 368.5 g/mol [3]

Appearance Crystalline solid[3]

Synthesis of ELR-510444

While the primary literature from the discovering research groups does not provide a detailed,
step-by-step synthesis protocol, the synthesis of similar N-aryl benzenesulfonamide derivatives
generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the
presence of a base.

Proposed Synthetic Pathway:

A plausible synthetic route for ELR-510444 would likely involve the coupling of 5-(5-amino-4-
methylphenyl)thiophene-2-carbonitrile with 4-methylbenzenesulfonyl chloride. The synthesis of
the key aniline intermediate could be achieved through a multi-step process starting from
commercially available precursors.

Further research into chemical synthesis literature and potential patent filings may provide
more explicit details on the synthetic methodology.

Mechanism of Action

ELR-510444 exerts its anticancer effects through two distinct and synergistic mechanisms:
3.1. Microtubule Disruption:

ELR-510444 acts as a potent microtubule-destabilizing agent.[1] It binds to the colchicine-
binding site on B-tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This
disruption of the microtubule network leads to several downstream cellular consequences:
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o Mitotic Arrest: The formation of an aberrant mitotic spindle prevents proper chromosome
segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]

o Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in
programmed cell death.[1][4]

e Vascular Disruption: At low concentrations, ELR-510444 rapidly alters the morphology of
endothelial cells, suggesting it has vascular-disrupting properties similar to agents like
combretastatin A4.[5]

Signaling Pathway: Microtubule Disruption by ELR-510444
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Caption: Mechanism of ELR-510444-induced microtubule disruption and its cellular effects.
3.2. HIF-1a Inhibition:

In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of
Hypoxia-Inducible Factor 1-alpha (HIF-1a).[2] HIF-1a is a key transcription factor that is often
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overexpressed in tumors and plays a crucial role in the cellular response to hypoxia. It
promotes angiogenesis, cell survival, and metastasis.

ELR-510444 decreases the protein levels of both HIF-1a and HIF-2a.[2] This leads to a
reduction in the expression of HIF target genes, such as vascular endothelial growth factor
(VEGF), thereby inhibiting angiogenesis.[2]

Signaling Pathway: HIF-1a Inhibition by ELR-510444
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Caption: ELR-510444-mediated inhibition of the HIF-1a signaling pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for ELR-510444 in various in
vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity

Cell Line Cancer Type ICs0 (NM) Reference
MDA-MB-231 Breast Cancer 30.9 [1][4]

A-10 Aortic Smooth Muscle 21 (ECso) [3]

Cancer Cell Panel Various 9-43 [3]

Table 2: In Vitro Tubulin and HIF-1a Inhibition

Assay Parameter Value Reference
Tubulin

o ICso 10 uM [3]
Polymerization
HIF-1a Inhibition Concentration- 3]
(RCCA4 cells) dependent

Table 3: In Vivo Antitumor Activity

Xenograft
Cancer Type Dosage Outcome Reference
Model
Dose-dependent
MDA-MB-231 Breast Cancer 3-6 mg/kg (oral) tumor size [3]
reduction
Significant
Renal Cell » o
786-0 and A498 ) Not specified reduction in [2]
Carcinoma

tumor burden
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Detailed Experimental Protocols

5.1. Cell Proliferation Assay (MTT Assay)

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000
cells/well and allow them to adhere overnight.

Drug Treatment: Treat the cells with various concentrations of ELR-510444 (e.g., 0.1 nM to
10 uM) for 72 hours.

MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

Solubilization: Aspirate the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the I1Cso value, which is the concentration of the drug that inhibits
cell growth by 50%.

5.2. Tubulin Polymerization Assay
Tubulin Preparation: Use commercially available purified tubulin.

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a
polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgClz, 0.5 mM EGTA, 1 mM GTP,
and 10% glycerol).

Drug Addition: Add various concentrations of ELR-510444 or a vehicle control to the reaction
mixture.

Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C
using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

Data Analysis: Determine the ICso value for the inhibition of tubulin polymerization.

5.3. HIF-1a Inhibition Assay (Western Blot)
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e Cell Culture and Treatment: Culture cells (e.g., renal cell carcinoma cell lines 786-O or A498)
under hypoxic conditions (e.g., 1% O3) or treat with a hypoxia-mimicking agent (e.g., CoCl2).
Treat the cells with various concentrations of ELR-510444 for a specified time (e.g., 24
hours).

» Protein Extraction: Lyse the cells and extract total protein.
o Protein Quantification: Determine the protein concentration using a BCA assay.

o SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a
PVDF membrane, and probe with a primary antibody specific for HIF-1a. Use an antibody
against a housekeeping protein (e.g., B-actin) as a loading control.

o Detection: Use a secondary antibody conjugated to horseradish peroxidase and a
chemiluminescent substrate to visualize the protein bands.

o Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-
la protein.

Experimental Workflow: HIF-1a Western Blot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Anticancer Agent]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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